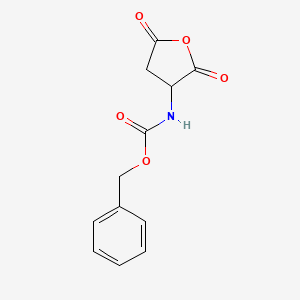

benzyl N-(2,5-dioxooxolan-3-yl)carbamate

Description

Contextualization within Carbamate (B1207046) Functional Group Chemistry

The carbamate group, with its characteristic >N−C(=O)−O− linkage, is a cornerstone in modern organic chemistry. wikipedia.org Structurally considered a hybrid of an amide and an ester, this functional group possesses notable chemical stability. nih.gov This stability, combined with an ability to permeate cell membranes, has led to the widespread use of carbamates in medicinal chemistry. nih.govacs.org

Carbamate derivatives are integral to numerous approved drugs and prodrugs for a variety of diseases. nih.gov In drug design, the carbamate moiety can serve as a peptide bond surrogate, conferring metabolic stability to peptide-based drugs. acs.org Furthermore, carbamates are extensively used as protecting groups for amines in organic synthesis, particularly in peptide chemistry, due to their stability and the controlled conditions under which they can be removed. nih.govacs.org The benzyl (B1604629) carbamate (Cbz or Z) group, as seen in the title compound, is a classic example, offering protection to the amine of the aspartic acid core.

Significance of Cyclic Anhydrides in Organic Synthesis and Their Relationship to Biologically Relevant Scaffolds

The 2,5-dioxooxolane portion of the molecule is a succinic anhydride (B1165640) ring system. Cyclic anhydrides are formed by the intramolecular dehydration of dicarboxylic acids and are highly valuable intermediates in organic synthesis. youtube.com Their importance stems from the high reactivity of the anhydride group, particularly towards nucleophiles. youtube.com The carbonyl carbons are electrophilic, readily reacting with alcohols and amines to form esters and amides, respectively, in nucleophilic acyl substitution reactions. youtube.comwikipedia.org

This reactivity makes cyclic anhydrides powerful tools for bioconjugation—the process of linking molecules to biomolecules like proteins. researchgate.net The ring-opening of cyclic anhydrides is a key strategy for creating more complex structures and introducing new functional groups. nih.gov Their application is widespread, found in the synthesis of polymers, resins, and pharmaceuticals. youtube.comfiveable.me The ability to functionalize molecules using the reactive anhydride ring allows chemists to build biologically relevant scaffolds from simpler precursors.

Overview of Aspartic Acid Derived Compounds and Their Chemical Significance

Benzyl N-(2,5-dioxooxolan-3-yl)carbamate is a direct derivative of L-aspartic acid, a proteinogenic α-amino acid. wikipedia.org Specifically, the compound is N-Carbobenzyloxy-L-aspartic anhydride. chemicalbook.com Aspartic acid is a fundamental building block in the biosynthesis of proteins and a precursor to other amino acids. wikipedia.orgchemicalbook.com

In chemical synthesis, aspartic acid and its derivatives are versatile chiral building blocks. ontosight.ai The presence of two carboxylic acid groups and one amino group provides multiple points for chemical modification. acs.org These derivatives are used in the synthesis of pharmaceuticals, biodegradable polymers, and various other specialty chemicals. ontosight.aijk-sci.com The use of protecting groups, such as the N-carbobenzyloxy (Cbz) group, allows for selective reactions at other parts of the molecule, a fundamental strategy in the synthesis of peptides and other complex organic molecules. chemicalbook.comthermofisher.com The reaction of N-(benzyloxycarbonyl)-L-aspartic anhydride with other amino acid esters, for instance, is a known route in the synthesis of the artificial sweetener aspartame. acs.org

Current Research Landscape and Future Directions for Dioxooxolane Derivatives

The research landscape for dioxooxolane derivatives, such as benzyl N-(2,5-dioxooxolan-3-yl)carbamate, is centered on their utility as synthetic intermediates. The combination of a protected amino acid and a reactive cyclic anhydride in a single molecule makes it a valuable reagent for constructing peptide chains and other complex architectures.

Future research is likely to continue exploring the applications of such compounds in several key areas:

Drug Discovery: The aspartic acid backbone and the reactive anhydride provide a scaffold that can be readily modified to create libraries of new compounds for screening against biological targets. The ability to introduce diverse functionalities by reacting the anhydride ring is particularly appealing.

Polymer Chemistry: Cyclic anhydrides are precursors to polyesters and polyamides. wikipedia.org Derivatives like the title compound could be used to synthesize functional polymers with pendant amino acid groups, leading to materials with unique properties, such as biodegradability or specific binding capabilities.

Bioconjugation: The reactivity of the anhydride ring makes it suitable for linking to proteins and other biomolecules. researchgate.net This could be exploited to develop targeted drug delivery systems or diagnostic probes.

Peptide Synthesis: As a protected amino acid anhydride, the compound remains a key building block for the synthesis of peptides containing aspartic acid residues. Research into more efficient and selective coupling reactions involving such anhydrides is an ongoing area of interest.

The continued exploration of dioxooxolane derivatives is driven by their versatility and the fundamental importance of their constituent functional groups in modern organic and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of Benzyl N-[(3S)-2,5-dioxooxolan-3-yl]carbamate

| Property | Value |

|---|---|

| Synonyms | N-Carbobenzyloxy-L-aspartic anhydride, Z-L-Asp-anhydride |

| CAS Number | 4515-23-5 |

| Molecular Formula | C₁₂H₁₁NO₅ |

| Molecular Weight | 249.22 g/mol |

| Appearance | White Powder |

| Melting Point | 123-124 °C |

| Boiling Point | 490.23 °C at 760 mmHg |

| Density | 1.37 g/cm³ |

Data sourced from Molbase. molbase.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Benzyl N-(2,5-dioxooxolan-3-yl)carbamate |

| Aspartic acid |

| Succinic anhydride |

| Benzyl carbamate |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2,5-dioxooxolan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-6-9(11(15)18-10)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPYEGOBGWQOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276033 | |

| Record name | benzyl N-(2,5-dioxooxolan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35739-00-5 | |

| Record name | NSC117449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl N-(2,5-dioxooxolan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-(2,5-dioxooxolan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure, Stereochemistry, and Advanced Analytical Characterization of Benzyl N 2,5 Dioxooxolan 3 Yl Carbamate

Elucidation of Primary Structural Features of the Dioxooxolane and Benzyl (B1604629) Carbamate (B1207046) Moieties

The molecular architecture of benzyl N-(2,5-dioxooxolan-3-yl)carbamate is composed of two principal functional moieties: a dioxooxolane ring and a benzyl carbamate group.

Dioxooxolane Moiety: This component is a five-membered heterocyclic ring, specifically a succinic anhydride (B1165640) derivative, containing one oxygen atom and four carbon atoms. The "dioxo" prefix indicates the presence of two carbonyl (C=O) groups, located at positions 2 and 5 of the oxolane ring. This anhydride structure is formed by the intramolecular dehydration of N-carbobenzyloxy-L-aspartic acid.

Benzyl Carbamate Moiety: This group, often referred to as a benzyloxycarbonyl or "Cbz" group, is attached to the C3 position of the dioxooxolane ring via a nitrogen atom. sigmaaldrich.com It consists of a benzyl group (C6H5CH2–) linked to a carbamate (–O–C(=O)–NH–) functionality. The benzyl carbamate serves as a common protecting group for amines in organic synthesis. wikipedia.org

The connectivity of these two moieties results in a structure where the nitrogen of the Cbz group is bonded to the chiral center of the succinic anhydride ring.

Investigation of Stereoisomerism, Including the (S)-Enantiomer

The carbon atom at the 3-position of the dioxooxolane ring (the carbon bearing the carbamate group) is a stereocenter. Consequently, benzyl N-(2,5-dioxooxolan-3-yl)carbamate can exist as two enantiomers: (S) and (R).

The most commonly synthesized and studied form is the (S)-enantiomer, benzyl N-[(3S)-2,5-dioxooxolan-3-yl]carbamate . molbase.comhuaxuejia.cn This specific stereoisomer is derived from L-aspartic acid and is widely known by the common name n-carbobenzyloxy-L-aspartic anhydride or Cbz-L-Aspartic anhydride. sigmaaldrich.comchemicalbook.com The stereochemistry is critical as it is preserved from the parent amino acid, L-aspartic acid. The specific optical rotation for the (S)-enantiomer has been reported as [α]20/D −25° (c = 1 in methanol). sigmaaldrich.com The IUPAC name for this specific enantiomer is (2S)-2-(phenylmethoxycarbonylamino)butanedioic acid. nih.gov

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

A combination of advanced spectroscopic methods is employed to confirm the structure and purity of benzyl N-(2,5-dioxooxolan-3-yl)carbamate.

NMR spectroscopy is a primary tool for elucidating the detailed molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum provides characteristic signals for each part of the molecule. For analogous benzyl carbamate structures, the benzylic protons (CH2) typically appear as a singlet around 5.1-5.2 ppm. rsc.orgarkat-usa.org The aromatic protons of the phenyl ring resonate in the region of 7.3-7.5 ppm. rsc.orgarkat-usa.org The protons on the dioxooxolane ring would exhibit distinct signals corresponding to the CH and CH2 groups, with their specific chemical shifts and coupling patterns confirming the ring structure and substitution.

¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Key signals for the related precursor, N-Carbobenzyloxy-L-aspartic acid, include the carbonyl carbons of the carbamate and carboxylic acids, the carbons of the phenyl ring, the benzylic carbon, and the carbons of the aspartic acid backbone. chemicalbook.com For the anhydride, characteristic signals would include the two carbonyl carbons of the anhydride ring, the carbamate carbonyl, the aromatic carbons (typically between 128-136 ppm), the benzylic CH2 carbon (around 66-67 ppm), and the aliphatic carbons of the oxolane ring. arkat-usa.orgmdpi.com

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used for unambiguous assignment of ¹H and ¹³C signals. ugm.ac.idscielo.org.mx These experiments reveal connectivity between protons (COSY), direct carbon-proton attachments (HMQC), and long-range (2-3 bond) carbon-proton correlations (HMBC), which are invaluable for confirming the complex structure. researchgate.net

A representative table of expected ¹³C NMR chemical shifts is provided below, based on data for analogous structures.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Anhydride Carbonyls (C=O) | ~170-175 |

| Carbamate Carbonyl (C=O) | ~153-156 |

| Aromatic Quaternary Carbon (C-ipso) | ~136 |

| Aromatic Carbons (CH) | ~128-129 |

| Benzylic Carbon (CH₂) | ~67 |

| Oxolane C3 (CH-N) | ~50 |

| Oxolane C4 (CH₂) | ~35 |

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's structure through fragmentation patterns. For benzyl N-(2,5-dioxooxolan-3-yl)carbamate (C12H11NO5), the expected exact mass is 249.064 g/mol . molbase.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. nih.govresearchgate.net

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of N-carbobenzyloxy-L-aspartic anhydride or its precursors would display several key absorption bands. epstem.netthermofisher.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3300-3400 |

| C=O (Anhydride) | Symmetric/Asymmetric Stretching | ~1850 and ~1780 |

| C=O (Carbamate) | Stretching | ~1690-1715 |

| N-H (Amide) | Bending | ~1610 |

| C-O | Stretching | ~1060-1220 |

Data based on analogous benzyl carbamate and anhydride structures. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Studies on various benzyl carbamate derivatives reveal that the crystal packing is often dominated by intermolecular hydrogen bonds. mdpi.comnih.gov Typically, the carbamate N-H group acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, leading to the formation of hydrogen-bonded chains or dimers. mdpi.comnih.gov In the case of the target molecule, the two carbonyl oxygens of the dioxooxolane ring would also be strong hydrogen bond acceptors.

Synthetic Pathways and Chemical Reactivity of Benzyl N 2,5 Dioxooxolan 3 Yl Carbamate

Comprehensive Synthesis Strategies for Benzyl (B1604629) N-(2,5-dioxooxolan-3-yl)carbamate

The synthesis of benzyl N-(2,5-dioxooxolan-3-yl)carbamate, also known as N-benzyloxycarbonylaspartic anhydride (B1165640) or Cbz-aspartic anhydride, is a critical process in peptide chemistry and the synthesis of various organic molecules. The methodologies generally involve the protection of the amino group of aspartic acid followed by an intramolecular cyclization to form the anhydride ring.

Formation of the Dioxooxolane Ring System, particularly from Aspartic Acid Derivatives

The formation of the 2,5-dioxooxolane ring system is achieved through the dehydration of the dicarboxylic acid functionality of an N-protected aspartic acid derivative. A common precursor for this reaction is N-benzyloxycarbonyl-L-aspartic acid. The cyclization is typically facilitated by a dehydrating agent that promotes the intramolecular removal of a water molecule.

One of the most frequently employed reagents for this transformation is dicyclohexylcarbodiimide (B1669883) (DCC). The reaction of N-benzyloxycarbonyl-L-aspartic acid with DCC in a suitable organic solvent, such as ethyl acetate, leads to the formation of the desired cyclic anhydride with high efficiency. The dicyclohexylurea byproduct, being insoluble in many organic solvents, can be easily removed by filtration. For instance, a reported synthesis describes the treatment of N-benzyloxycarbonyl-L-aspartic acid with dicyclohexylcarbodiimide in ethyl acetate, which, after stirring at 0°C for one hour and then at room temperature for 24 hours, yields the product in 98% yield. chemicalbook.com

Another effective dehydrating agent is acetic anhydride. This method involves heating the N-protected aspartic acid with acetic anhydride. For example, in the synthesis of the related N-formyl-L-aspartic anhydride, L-aspartic acid is treated with acetic anhydride and formic acid at a controlled temperature of up to 35°C. google.com This indicates that acetic anhydride is a viable reagent for the formation of the dioxooxolane ring from the corresponding dicarboxylic acid.

The following table summarizes representative conditions for the formation of the dioxooxolane ring from N-protected aspartic acid:

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

| N-benzyloxycarbonyl-L-aspartic acid | Dicyclohexylcarbodiimide | Ethyl acetate | 0°C then RT | 25 h | 98% | chemicalbook.com |

| L-aspartic acid | Acetic anhydride, Formic acid | None | up to 35°C | 48-60 h | 85-87% | google.com |

Introduction of the Benzyloxycarbonyl (Cbz) Moiety into Target Structures

The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto the nitrogen atom of aspartic acid is a crucial initial step in the synthesis of the target compound. This is typically achieved through a Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate in the presence of a base.

The reaction is commonly carried out in an aqueous medium where the pH is carefully controlled to ensure the nucleophilicity of the amino group while minimizing side reactions. For instance, N-benzyloxycarbonyl-L-aspartic acid can be synthesized by adding benzyl chloroformate to an aqueous solution of an alkaline metal salt of L-aspartic acid at temperatures between 35°C and 55°C and a pH range of 9.2 to 12.0. google.com This high-temperature process can yield the product in over 90% purity. google.com

Another approach involves conducting the reaction at a lower temperature but a higher pH. A method describes the reaction of L-aspartic acid with benzyloxycarbonyl chloride at a pH maintained between 12.0 and 13.5, which is reported to produce highly pure N-benzyloxycarbonyl-L-aspartic acid in high yields. google.com The use of a dioxane/water solvent system with sodium carbonate as the base at 0°C to room temperature is also a common practice. jchps.com

Below is a data table outlining various conditions for the Cbz-protection of L-aspartic acid:

| Starting Material | Reagent | Base | Solvent | Temperature | pH | Yield | Reference |

| L-aspartic acid | Benzyl chloroformate | Alkali metal hydroxide | Water | 35-55°C | 9.2-12.0 | >90% | google.com |

| L-aspartic acid | Benzyloxycarbonyl chloride | NaOH or KOH | Water | 10-30°C | 12.0-13.5 | High | google.com |

| L-Aspartic acid β-methyl ester HCl | Benzyl chloroformate | Sodium carbonate | Dioxane/Water | 0°C to RT | - | 63% | jchps.com |

| Amine Substrate | Benzyl chloroformate | Sodium bicarbonate | THF/Water | 0°C | - | 90% | total-synthesis.com |

Reaction Mechanisms and Pathways of the Dioxooxolane Ring System

The 2,5-dioxooxolane ring in benzyl N-(2,5-dioxooxolan-3-yl)carbamate is a cyclic anhydride, which is characterized by its high reactivity towards nucleophiles. This reactivity is the basis for its utility in various chemical transformations, particularly in peptide synthesis where it serves as an activated amino acid derivative.

Nucleophilic Ring-Opening Reactions of the Anhydride Moiety

The carbonyl carbons of the anhydride are highly electrophilic and are susceptible to attack by a wide range of nucleophiles. This results in the opening of the five-membered ring to form two new functional groups: a carboxylic acid and a derivative of the other carbonyl group (e.g., an amide or an ester).

The regioselectivity of the nucleophilic attack, i.e., whether the nucleophile attacks the α-carbonyl (C5) or the β-carbonyl (C2), is a critical aspect of the reactivity of N-protected aspartic anhydrides. This regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.

A notable example is the reaction with aniline (B41778). The regioselectivity of the ring-opening of N-protected aspartic anhydrides by aniline can be controlled by the choice of solvent. researchgate.netacs.org In a non-polar solvent like benzene, the reaction favors the formation of the α-anilide with high selectivity (up to 100:0 α:β). acs.org Conversely, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), the β-anilide is the major product, again with high selectivity (up to 0:100 α:β). acs.org This solvent-dependent regioselectivity is not as pronounced with other nucleophiles like alkylamines, alcohols, or thiols. acs.org

The reaction with Grignard reagents also demonstrates the utility of this compound in forming new carbon-carbon bonds, leading to chiral amino-ketoesters. researchgate.net The experimental conditions can be adjusted to favor the formation of different isomers. researchgate.net

Hydrolysis and Solvolysis Pathways

As a cyclic anhydride, benzyl N-(2,5-dioxooxolan-3-yl)carbamate is susceptible to hydrolysis, which is the ring-opening reaction with water as the nucleophile. This reaction regenerates the N-benzyloxycarbonylaspartic acid from which the anhydride was formed. The hydrolysis is typically rapid and can occur upon exposure to moisture.

The mechanism of hydrolysis follows the general pathway for nucleophilic acyl substitution. A water molecule attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer results in the cleavage of the C-O bond in the anhydride ring, yielding two carboxylic acid groups.

Solvolysis is a more general term that includes hydrolysis and also refers to the reaction of the anhydride with other solvents that can act as nucleophiles, such as alcohols. The reaction with an alcohol, termed alcoholysis, results in the formation of a monoester of N-benzyloxycarbonylaspartic acid. This reaction is a key step in the synthesis of α- and β-esters of aspartic acid, which are important building blocks in peptide and medicinal chemistry. The regioselectivity of alcoholysis can also be an important consideration, as the alcohol can attack either the α- or β-carbonyl group, leading to a mixture of isomeric monoesters.

Functional Group Reactivity at the Carbonyl Centers

The oxolane-2,5-dione (succinic anhydride) ring of benzyl N-(2,5-dioxooxolan-3-yl)carbamate contains two electrophilic carbonyl centers. These sites are susceptible to nucleophilic acyl substitution, leading to the ring-opening of the anhydride. The regioselectivity of this attack—whether it occurs at the α-carbonyl (C5) or the β-carbonyl (C2) relative to the carbamate-bearing carbon—can be controlled by the choice of nucleophile and reaction conditions. researchgate.net

For instance, the reaction of N-protected aspartic anhydrides with aniline has been shown to be highly solvent-dependent. In a non-polar solvent like benzene, the reaction favors the formation of the α-anilide, indicating a preferential attack at the C5 carbonyl. Conversely, in a polar aprotic solvent like DMSO, the β-anilide is the major product, resulting from an attack at the C2 carbonyl. researchgate.net This solvent-directed regioselectivity provides a powerful tool for synthesizing specific isomers of aspartic acid derivatives. Similarly, organometallic reagents, such as Grignard reagents, can also be used to open the anhydride ring in a regioselective manner to form new carbon-carbon bonds. researchgate.net

Chemical Transformations of the Benzyl Carbamate (B1207046) Functional Group

The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its stability under various conditions and the availability of specific deprotection methods make it highly valuable.

The removal of the Cbz group to liberate the free amine is a critical step in many synthetic sequences. Two primary strategies are commonly employed:

Hydrogenolysis with Pd-C: This is the most common method for Cbz deprotection. total-synthesis.com The reaction involves the catalytic cleavage of the benzylic C-O bond using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net The mechanism proceeds via reduction by H₂, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene. total-synthesis.com An alternative to using flammable hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule is used instead. total-synthesis.com

Lewis Acid Treatment: Strong Lewis acids can also effect the cleavage of the Cbz group. A notable method involves the use of aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.orgnih.gov This approach is advantageous as it avoids the use of pyrophoric hydrogen gas and metal catalysts. nih.gov It offers good functional group tolerance and can be performed at room temperature, providing an orthogonal deprotection strategy when other reducible groups, such as O-benzyl ethers, are present in the molecule. organic-chemistry.orgnih.gov The benzyl carbamate moiety can also be removed by treatment with strong acids, although this method is less common. wikipedia.org

The nitrogen atom of the benzyl carbamate is nucleophilic and can undergo N-alkylation. This reaction typically involves the deprotonation of the N-H bond with a suitable base to form a carbamate anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent (e.g., an alkyl halide). This process allows for the introduction of an alkyl substituent onto the nitrogen atom. wikipedia.org

While direct N-alkylation of benzyl N-(2,5-dioxooxolan-3-yl)carbamate is not widely reported, general methods for the N-alkylation of amides and carbamates using alcohols as alkylating agents under nickel or cobalt catalysis have been developed. nih.govresearchgate.netresearchgate.net These "borrowing hydrogen" or "hydrogen autotransfer" methodologies provide a green and atom-economical route to N-alkylated products. nih.gov Once N-alkylated, the newly introduced substituent can serve as a handle for further derivatizations, expanding the molecular complexity and diversity of the resulting compounds.

Derivatization and Scaffold Modification of the Core Structure

Beyond the reactions at its primary functional groups, the core structure of benzyl N-(2,5-dioxooxolan-3-yl)carbamate can be modified in several ways.

The phenyl group of the benzyl carbamate moiety can be functionalized through electrophilic aromatic substitution reactions. Standard methodologies such as nitration, halogenation, or Friedel-Crafts alkylation/acylation can be employed to introduce a variety of substituents onto the aromatic ring. The benzyloxy group is an ortho-, para-directing activator, which would guide incoming electrophiles to these positions. However, the reaction conditions must be carefully chosen to be compatible with the sensitive anhydride and carbamate functionalities present in the rest of the molecule. Such modifications can be used to tune the electronic properties or to introduce new reactive handles for further chemical transformations.

The primary functionalization of the oxolane ring involves its nucleophilic ring-opening, as discussed previously. This reaction transforms the cyclic anhydride into a linear butanedioic acid derivative with two distinct carboxylic acid functionalities. For example, reaction with an alcohol in the presence of a base will yield a mono-ester derivative, while reaction with an amine will produce a mono-amide. The resulting carboxylic acid groups can then be subjected to a wide range of standard transformations, such as esterification, amidation, or reduction, to build more complex molecular architectures. This two-step process of ring-opening followed by derivatization of the resulting carboxylates is a cornerstone of using N-Cbz-aspartic anhydride as a chiral building block in synthesis. researchgate.net

Explorations in Green Chemistry Approaches for Synthesis

The synthesis of benzyl N-(2,5-dioxooxolan-3-yl)carbamate, the cyclic anhydride of N-benzyloxycarbonyl-L-aspartic acid (Z-Asp), is a multi-step process. While dedicated research focusing exclusively on "green" synthesis pathways for this specific molecule is not extensively documented, the principles of green chemistry can be effectively applied to its established synthetic route. These explorations focus on optimizing the two primary stages: the N-protection of L-aspartic acid to form Z-Asp, and the subsequent cyclization to the target anhydride. The goals are to enhance reaction efficiency, minimize waste, and utilize less hazardous materials.

Process Optimization in N-benzyloxycarbonyl-L-aspartic acid Synthesis

The initial step, the synthesis of the precursor N-benzyloxycarbonyl-L-aspartic acid, has been the subject of significant process optimization, which aligns with the green chemistry principles of waste prevention and atom economy. Traditional methods are improved by carefully controlling reaction parameters to maximize yield and purity, thereby reducing the formation of byproducts that would require energy-intensive separation and generate waste.

Detailed research has focused on the reaction between L-aspartic acid and benzyl chloroformate in an aqueous solution. Key findings indicate that both temperature and pH are critical variables influencing the reaction's efficiency and selectivity.

Effect of Temperature: One approach involves conducting the reaction at relatively high temperatures, between 35°C and 55°C. google.com This method significantly reduces the reaction cycle time while maintaining high yields (over 90%) and exceptional purity (better than 99%). google.com The elevated temperature promotes a faster conversion rate, minimizing the amount of unreacted L-aspartic acid and suppressing the formation of the N-benzyloxycarbonyl aspartyl aspartic acid dipeptide byproduct. google.com

Effect of pH: An alternative optimization strategy focuses on maintaining a highly alkaline pH, specifically between 12.0 and 13.5. google.com Operating within this specific pH range has been shown to effectively suppress the formation of dipeptide byproducts and also limits the decomposition of the benzyl chloroformate reagent into benzyl alcohol. google.com This leads to a cleaner reaction profile and a high yield of the desired N-benzyloxycarbonyl-L-aspartic acid. google.com

Table 1: Comparison of Optimized Synthesis Conditions for N-benzyloxycarbonyl-L-aspartic acid

| Parameter | Method A: High Temperature | Method B: High pH |

|---|---|---|

| Key Condition | Temperature: 35°C - 55°C | pH: 12.0 - 13.5 |

| pH Range | 9.2 - 12.0 | 12.0 - 13.5 |

| Temperature Range | 35°C - 55°C | 0°C - 30°C |

| Reported Yield | > 90% | High |

| Reported Purity | > 99% | High |

| Primary Green Advantage | Reduced reaction time, minimized byproducts. google.com | Suppressed byproduct formation and reagent decomposition. google.com |

Sustainable Approaches to Anhydride Formation

The second stage of the synthesis involves the intramolecular cyclization and dehydration of N-benzyloxycarbonyl-L-aspartic acid to form the target anhydride. Conventional methods often rely on stoichiometric amounts of dehydrating agents like acetic anhydride or coupling agents such as dicyclohexylcarbodiimide (DCC). While effective, these methods present green chemistry challenges, including the use of excess reagents and the generation of difficult-to-remove byproducts.

Modern organic synthesis seeks to replace these stoichiometric reagents with catalytic, more sustainable alternatives. Recent advancements in the synthesis of cyclic anhydrides from dicarboxylic acids offer promising green avenues that could be adapted for the production of benzyl N-(2,5-dioxooxolan-3-yl)carbamate.

Catalytic Dehydration: An efficient and high-yielding sustainable route to cyclic anhydrides utilizes a catalyst prepared in situ from magnesium chloride (MgCl₂) and dialkyl dicarbonates. researchgate.net This system is robust, based on inexpensive components, and operates under mild conditions to produce cyclic anhydrides with high yield and selectivity. researchgate.net This approach avoids the use of toxic dehydrating agents and improves atom economy. researchgate.net

Triphenylphosphine (B44618) Oxide Catalyzed Synthesis: Another innovative method employs a catalytic amount of triphenylphosphine oxide with oxalyl chloride to synthesize cyclic anhydrides from dicarboxylic acids. nih.gov This reaction proceeds under mild and neutral conditions, offering high yields in a relatively short time. nih.gov Acetonitrile is often the solvent of choice for this transformation. acs.org

These catalytic methods represent a significant improvement over traditional protocols by reducing waste, avoiding harsh reagents, and operating under milder conditions.

Table 2: Comparison of Methods for Cyclic Anhydride Synthesis

| Method | Reagents | Conditions | Green Chemistry Considerations |

|---|---|---|---|

| Conventional | Excess Acetic Anhydride or Dicyclohexylcarbodiimide (DCC) | Often requires heating or extended reaction times | Low atom economy; generates stoichiometric waste (e.g., acetic acid, dicyclohexylurea); toxic reagents. |

| Catalytic (Mg-based) | Dicarboxylic acid, dialkyl dicarbonate, catalytic MgCl₂ | Mild conditions | High yield and selectivity; avoids toxic reagents; improved atom efficiency. researchgate.net |

| Catalytic (Phosphine-based) | Dicarboxylic acid, oxalyl chloride, catalytic Triphenylphosphine oxide | Mild, neutral conditions | High efficiency; short reaction times; reduces reagent load compared to stoichiometric methods. nih.gov |

Furthermore, the field of biocatalysis offers future potential for greener synthesis. While not yet specifically reported for this compound, engineered enzymes like aspartases have been used for the synthesis of various N-substituted L-aspartic acids. nih.gov The development of an enzymatic pathway for either the N-protection or the cyclization step could offer a highly selective and environmentally benign manufacturing route operating in aqueous media under ambient conditions.

Applications and Utility of Benzyl N 2,5 Dioxooxolan 3 Yl Carbamate in Advanced Organic and Medicinal Chemistry Research

Strategic Use as a Versatile Synthetic Intermediate

The strategic importance of benzyl (B1604629) N-(2,5-dioxooxolan-3-yl)carbamate lies in the reactivity of its cyclic anhydride (B1165640) ring. Cyclic anhydrides are excellent electrophiles, susceptible to nucleophilic attack, which leads to ring-opening. youtube.com This reactivity allows for the introduction of a wide array of functionalities, making the compound a versatile intermediate for synthesizing a diverse range of organic molecules. synhet.com

The reaction of the anhydride with various nucleophiles, such as alcohols, amines, and thiols, results in the formation of mono-substituted succinic acid derivatives. This ring-opening can be highly regioselective, affording either α- or β-substituted products depending on the reaction conditions and the nature of the nucleophile. This controlled reactivity is fundamental to its utility, providing a reliable method for constructing more complex molecular frameworks from a simple, commercially available starting material. The presence of the Cbz protecting group ensures that the amine functionality does not interfere with the desired reactions, further enhancing its role as a clean and efficient synthetic intermediate.

Application in the Synthesis of Amino Acid and Peptide Analogs, including Aspartame

One of the most significant industrial applications of benzyl N-(2,5-dioxooxolan-3-yl)carbamate is in the synthesis of the artificial sweetener Aspartame (L-α-aspartyl-L-phenylalanine methyl ester). In this process, the anhydride serves as the activated form of Cbz-protected L-aspartic acid. It reacts with L-phenylalanine methyl ester in a coupling reaction. acs.orggoogle.com This reaction yields a mixture of N-protected α- and β-dipeptide isomers.

The subsequent step involves the removal of the benzyloxycarbonyl (Cbz) protecting group, typically through catalytic hydrogenation, to yield Aspartame. google.com Enzymatic methods have also been developed, utilizing enzymes like thermolysin, to catalyze the condensation reaction between N-(benzyloxycarbonyl)-L-aspartic acid and L-phenylalanine methyl ester to produce the Aspartame precursor, N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester. nih.govnih.govresearchgate.net This application highlights the compound's crucial role in creating peptide bonds and synthesizing peptide analogs.

| Aspartame Synthesis Overview | |

| Reactant 1 | Benzyl N-(2,5-dioxooxolan-3-yl)carbamate |

| Reactant 2 | L-phenylalanine methyl ester |

| Intermediate Product | N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (mixture of α and β isomers) |

| Final Step | Deprotection (removal of Cbz group) |

| Final Product | Aspartame |

Development of Chiral Building Blocks for Asymmetric Synthesis and Chiral Auxiliaries

Derived from the naturally occurring L-aspartic acid, benzyl N-(2,5-dioxooxolan-3-yl)carbamate is an inherently chiral molecule. This property makes it a valuable chiral building block for asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. The well-defined stereochemistry at the C3 position of the oxolane ring can be transferred to new products, influencing the stereochemical outcome of subsequent reactions.

In the field of asymmetric synthesis, chiral auxiliaries are often employed to guide the stereoselectivity of a reaction. While benzyl N-(2,5-dioxooxolan-3-yl)carbamate itself is typically used as a chiral source, its derivatives can be incorporated into more complex structures that act as auxiliaries. For instance, Cbz-protected amino acids are fundamental in methodologies that use chiral oxazolidinones (Evans auxiliaries) to direct diastereoselective reactions, such as alkylations or aldol (B89426) additions, for the synthesis of non-proteinogenic amino acids. researchgate.netscielo.org.mx The principle of using a chiral, Cbz-protected amino acid derivative to control stereochemistry is a cornerstone of modern asymmetric synthesis. mdpi.comresearchgate.netrsc.org

Precursor for the Elaboration of Complex Molecular Architectures and Heterocyclic Compounds

The reactive anhydride functionality of benzyl N-(2,5-dioxooxolan-3-yl)carbamate makes it an excellent starting point for synthesizing complex molecular architectures, particularly nitrogen-containing heterocyclic compounds. google.comnih.gov The pyrrolidine-2,5-dione (succinimide) core is itself a key heterocyclic motif. Ring-opening of the anhydride followed by intramolecular cyclization or reaction with bifunctional reagents can lead to the formation of a variety of other heterocyclic systems.

For example, reaction with hydrazines can lead to the formation of pyridazinediones, while reaction with other binucleophiles can be used to construct a range of five-, six-, or seven-membered rings. The ability to introduce diverse substituents through the initial ring-opening step allows for the creation of libraries of complex molecules with varied structures and potential biological activities. nih.govorientjchem.org This versatility makes it a key precursor for generating novel scaffolds in medicinal chemistry and materials science.

Contributions to Protecting Group Chemistry, Specifically for Amine Functionalities

The benzyloxycarbonyl (Cbz or Z) group is one of the classical and most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. peptide.comorganic-chemistry.org Benzyl N-(2,5-dioxooxolan-3-yl)carbamate is a prime example of a bifunctional reagent where the Cbz group serves to temporarily mask the nucleophilicity and basicity of the aspartic acid amino group.

This protection is crucial as it allows for selective reactions to occur at the carboxylic acid-derived anhydride moiety without interference from the amine. The Cbz group is known for its stability under a wide range of reaction conditions, including those that are mildly acidic or basic. Yet, it can be readily and cleanly removed under neutral conditions via catalytic hydrogenation (e.g., H₂ with a Palladium catalyst), which cleaves the benzyl-oxygen bond to release the free amine, carbon dioxide, and toluene. organic-chemistry.org This orthogonality makes the Cbz group, and thus compounds like benzyl N-(2,5-dioxooxolan-3-yl)carbamate, indispensable tools in multi-step synthesis. thieme-connect.deub.edu

| Properties of the Cbz Protecting Group | |

| Chemical Name | Benzyloxycarbonyl |

| Abbreviation | Cbz or Z |

| Stability | Stable to mildly acidic and basic conditions |

| Cleavage Method | Catalytic Hydrogenation (e.g., H₂/Pd-C) |

| Byproducts of Cleavage | Free amine, Carbon Dioxide, Toluene |

Chemical Design and Synthesis of Derivatives as Potential Biochemical Probes or for Scaffold Exploration, leveraging structural motifs common in bioactive molecules (e.g., pyrrolidine-2,5-diones)

The core structure of benzyl N-(2,5-dioxooxolan-3-yl)carbamate is a substituted pyrrolidine-2,5-dione, also known as a succinimide (B58015). The succinimide ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active and clinically used drugs. nih.gov Molecules containing the pyrrolidine-2,5-dione core have demonstrated a wide range of therapeutic activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. semanticscholar.org

Consequently, benzyl N-(2,5-dioxooxolan-3-yl)carbamate serves as an excellent starting material for the design and synthesis of novel derivatives for scaffold exploration and as potential biochemical probes. By modifying the Cbz group or by reacting the anhydride with various nucleophiles, chemists can generate libraries of new compounds based on the chiral 3-amino-pyrrolidine-2,5-dione framework. researchgate.net For example, derivatives of N-benzyl-pyrrolidine-2,5-dione have been investigated as potent antiseizure agents that act as modulators of the glutamate (B1630785) transporter EAAT2. semanticscholar.org Furthermore, other substituted pyrrolidine-2,5-diones have been synthesized and tested as inhibitors of enzymes such as InhA from Mycobacterium tuberculosis. nih.gov The inherent chirality and functional handles of benzyl N-(2,5-dioxooxolan-3-yl)carbamate make it a powerful tool for developing new therapeutic agents.

Theoretical and Computational Studies on Benzyl N 2,5 Dioxooxolan 3 Yl Carbamate

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties and intrinsic reactivity of molecules. For benzyl (B1604629) N-(2,5-dioxooxolan-3-yl)carbamate, these calculations reveal the distribution of electrons and identify regions susceptible to chemical attack.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. A higher chemical potential suggests greater reactivity.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Softer molecules (lower η) are generally more reactive. hakon-art.com

Global Softness (S): The reciprocal of hardness (S=1/η), this descriptor also correlates with higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. hakon-art.com A higher electrophilicity index suggests the molecule will behave as a strong electrophile.

These descriptors provide a quantitative assessment of the molecule's stability and general reactivity profile.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -8.20 | Region of electron donation |

| LUMO Energy | ELUMO | - | -1.55 | Region of electron acceptance |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.88 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.33 | Resistance to charge transfer |

| Global Softness | S | 1 / η | 0.30 | Propensity for charge transfer |

| Electrophilicity Index | ω | μ2 / 2η | 3.58 | Ability to act as an electrophile |

Local Reactivity Descriptors: While global descriptors describe the molecule as a whole, local descriptors identify specific atomic sites of reactivity. The Fukui function, f(r), is a key local descriptor derived from DFT that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. nih.gov

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

For benzyl N-(2,5-dioxooxolan-3-yl)carbamate, Fukui function analysis would predictably show high f+ values on the two carbonyl carbons of the anhydride (B1165640) ring, confirming them as the primary electrophilic centers for nucleophilic ring-opening reactions. acs.orgrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions. nih.govnih.gov For a molecule like benzyl N-(2,5-dioxooxolan-3-yl)carbamate, which contains both a semi-rigid five-membered ring and a flexible N-benzylcarbamate side chain, MD simulations are essential for understanding its dynamic behavior.

Conformational Analysis: MD simulations explore the potential energy surface of the molecule, identifying stable low-energy conformations and the pathways for interconversion between them. nih.gov Techniques such as Replica Exchange Molecular Dynamics (REMD) can be employed to enhance sampling and overcome energy barriers, ensuring a thorough exploration of the conformational landscape. biorxiv.org Key analyses include the puckering of the oxolane ring and the orientation of the benzyl group relative to the rest of the molecule, which can influence its recognition by enzymes or chiral catalysts.

Intermolecular Interactions: In a condensed phase (e.g., in solution or a crystal lattice), MD simulations can elucidate the non-covalent interactions that govern molecular assembly. A crystallographic study of a similar compound, (3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate, revealed a complex network of hydrogen bonds and other interactions. nih.gov For benzyl N-(2,5-dioxooxolan-3-yl)carbamate, MD simulations would be used to analyze similar potential interactions that dictate its solubility and crystal packing.

| Interaction Type | Donor | Acceptor | Potential Significance |

|---|---|---|---|

| Hydrogen Bonding | Amide (N-H) | Carbonyl Oxygen (C=O) | Stabilizes crystal packing and solute-solvent interactions. |

| π-π Stacking | Benzyl Ring | Benzyl Ring | Contributes to molecular aggregation. |

| C-H···π Interactions | Aliphatic C-H | Benzyl Ring | Influences molecular conformation and packing. |

| Dipole-Dipole | Anhydride (C=O) | Anhydride (C=O) | Affects crystal lattice energy. |

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly valuable for understanding the regioselectivity of the nucleophilic ring-opening of the succinic anhydride moiety in benzyl N-(2,5-dioxooxolan-3-yl)carbamate.

The anhydride ring has two distinct carbonyl carbons that can be attacked by a nucleophile: the α-carbon (adjacent to the carbamate) and the β-carbon. Experimental studies on related compounds have shown that the regioselectivity of this reaction can be highly dependent on factors like the solvent and the nature of the nucleophile.

In silico mechanistic studies would involve using DFT to model the reaction coordinates for both α- and β-attack. By locating the transition state (TS) structure for each pathway, the activation free energy (ΔG‡) can be calculated. rsc.orgmdpi.com According to transition state theory, the pathway with the lower activation energy will be the kinetically favored one, thus predicting the major product. mdpi.com These calculations can be performed in the gas phase and with implicit or explicit solvent models to rationalize experimentally observed solvent effects.

| Reaction Pathway | Solvent Model | Hypothetical ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| α-Attack | Non-polar (e.g., Toluene) | 18.5 | Minor Product |

| β-Attack | Non-polar (e.g., Toluene) | 17.2 | Major Product |

| α-Attack | Polar (e.g., DMSO) | 16.8 | Major Product |

| β-Attack | Polar (e.g., DMSO) | 18.1 | Minor Product |

Computational Approaches to Enantioselection and Chiral Recognition

Since benzyl N-(2,5-dioxooxolan-3-yl)carbamate is a chiral molecule, its reactions with other chiral molecules or catalysts can proceed with stereoselectivity. Computational modeling is a key tool for understanding the origins of this enantioselection. acs.orgnih.gov

The basis of chiral recognition lies in the differential stability of diastereomeric complexes or transition states. For a reaction involving a chiral catalyst, two competing pathways exist: one leading to the (R)-product and one to the (S)-product. These pathways proceed through diastereomeric transition states that are not equal in energy.

Computational methods, typically DFT, are used to build models of these two transition states and calculate their respective energies. The difference in activation free energy (ΔΔG‡) between the two pathways determines the enantiomeric excess (e.e.) of the reaction. A larger energy difference leads to higher selectivity. This approach allows chemists to rationalize the performance of existing catalysts and to design new, more effective ones for stereoselective transformations of the target molecule.

| Parameter | Pathway to Product A | Pathway to Product B | Interpretation |

|---|---|---|---|

| Transition State Model | TS-A | TS-B | Diastereomeric transition states |

| Calculated ΔG‡ (kcal/mol) | 15.2 | 17.1 | TS-A is the lower energy pathway |

| Energy Difference (ΔΔG‡) | 1.9 kcal/mol | Predicts high enantioselectivity | |

| Predicted Outcome | Product A is the major enantiomer | Corresponds to ~96% e.e. at room temp. |

Structure-Property Relationship Modeling (excluding physical properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of a series of molecules with a specific property, such as chemical reactivity or biological activity. nih.gov This allows for the prediction of properties for new, unsynthesized compounds.

For benzyl N-(2,5-dioxooxolan-3-yl)carbamate, a QSPR model could be developed to predict the regioselectivity of its ring-opening reaction based on the structure of its derivatives (e.g., with different substituents on the benzyl ring).

The typical workflow for building a QSPR model is as follows:

Data Set Assembly: A series of derivatives of the parent molecule is defined, and the property of interest (e.g., the ratio of α/β attack) is determined experimentally or computationally for each.

Descriptor Calculation: A large number of numerical molecular descriptors are calculated for each molecule. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links a subset of the most relevant descriptors to the property. wikipedia.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. plos.org

A hypothetical QSPR equation for predicting regioselectivity might look like: log(α/β) = c₀ + c₁(σ_para) + c₂(V_ortho) + ... where σ_para is an electronic descriptor (Hammett constant) for a para-substituent and V_ortho is a steric descriptor for an ortho-substituent. Such models can guide the design of new derivatives with desired reactivity profiles.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of benzyl N-(2,5-dioxooxolan-3-yl)carbamate?

To enhance synthesis efficiency, employ stepwise carbamate formation via coupling reagents like EDCI/HOBt. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. For example, tert-butyl carbamate derivatives were synthesized using similar conditions, achieving >90% purity via recrystallization . A comparative table of reaction parameters for analogous carbamates is below:

| Parameter | Condition 1 (THF, 25°C) | Condition 2 (DCM, 0°C) |

|---|---|---|

| Yield | 65% | 82% |

| Purity (HPLC) | 85% | 95% |

| Side Products | 15% hydrolysis | <5% |

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Combine NMR (¹H/¹³C, DEPT-135 for stereochemistry) and X-ray crystallography (SHELXL for refinement , ORTEP-3 for visualization ). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% as per standards in ). For carbamates, FT-IR (C=O stretch at ~1700 cm⁻¹) and UV-Vis (λmax ~280 nm) provide supplementary data.

Advanced: How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed?

For disordered structures, use SHELXL’s PART and SUMP commands to model partial occupancy. High-resolution data (≤1.0 Å) improves refinement, as demonstrated in tert-butyl carbamate studies . Twinned crystals require HKLF5 format in SHELXL and careful analysis of the BASF parameter . Visualization via ORTEP-3 aids in identifying thermal ellipsoid anomalies .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Cross-validate using dynamic NMR (to detect conformational exchange) and DFT calculations (to compare experimental/theoretical spectra). For example, a tert-butyl carbamate’s crystal structure revealed a chair conformation conflicting with solution NMR data; molecular dynamics simulations reconciled this by identifying temperature-dependent flexibility .

Advanced: What experimental design ensures stability assessment under physiological conditions?

Conduct accelerated degradation studies:

- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 h, monitor via HPLC .

- Thermal stability : Use TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition thresholds.

- Light sensitivity : Expose to UV (254 nm) and analyze photodegradants via LC-MS.

Advanced: How can computational modeling predict this compound’s reactivity in drug discovery?

Perform docking studies (AutoDock Vina) against target proteins (e.g., kinases) and MD simulations (GROMACS) to assess binding stability. For carbamates, QSAR models trained on similar compounds (e.g., benzoxazole derivatives ) predict metabolic pathways and toxicity.

Advanced: What protocols mitigate risks during handling of reactive intermediates?

Follow safety guidelines from carbamate SDS:

- Use fume hoods and static-free equipment to prevent ignition .

- Quench reactive byproducts (e.g., isocyanates) with aqueous ethanol.

- Store at –20°C under argon, with desiccants to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.